molecular formula C10H6Na2O6S2 B157680 Disodium 1,5-naphthalenedisulfonate CAS No. 1655-29-4

Disodium 1,5-naphthalenedisulfonate

Cat. No. B157680
CAS RN: 1655-29-4
M. Wt: 311.3 g/mol
InChI Key: YGSZNSDQUQYJCY-UHFFFAOYSA-L
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Description

Disodium 1,5-naphthalenedisulfonate is a chemical compound with the molecular formula C10H6Na2O6S2 . It is a white powder that is hygroscopic and exists in the form of hydrates . It is mainly used as a dye intermediate .


Molecular Structure Analysis

The molecular structure of Disodium 1,5-naphthalenedisulfonate consists of a naphthalene core with two sulfonate groups attached at the 1 and 5 positions . The compound has a molecular weight of 332.261 Da .


Physical And Chemical Properties Analysis

Disodium 1,5-naphthalenedisulfonate is a solid at 20°C . It has a density of 1.704g/cm3 . The compound is soluble in water, with a solubility of 113.4g/L at 20°C .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Derivatives : It's used as a precursor in the synthesis of 1-Naphthol-5-Sulfonic Acid, demonstrating its utility in chemical production processes (Wen, 2001).

Environmental and Analytical Applications

  • Seawater Polyaromatic Hydrocarbons Sensor Calibration : Disodium 1,5-naphthalenedisulfonate has been utilized to calibrate sensors for detecting polyaromatic hydrocarbons in seawater, offering advantages like higher solubility, better stability, and lower toxicity (Zhang et al., 2021).
  • Industrial Effluent Analysis : It plays a role in the analysis of industrial effluents, particularly in solid-phase extraction procedures for detecting sulfonates (Alonso, Castillo, & Barceló, 1999).

Material Science and Catalysis

  • Photocatalytic Degradation : Studies on its photocatalytic degradation on titanium dioxide have been conducted, revealing insights into the degradation pathways of sulfonates (Szabó-Bárdos et al., 2008).
  • Catalytic Properties in MOFs : Disodium 1,5-naphthalenedisulfonate has been used in the creation of metal-organic frameworks (MOFs) with scandium and yttrium, which act as bifunctional heterogeneous catalysts (Perles et al., 2009).

Biochemistry and Medicine

  • Antimicrobial Properties : Its derivatives have been explored for antimicrobial properties, enhancing our understanding of bioactive compounds (Kurtoglu et al., 2008).

Crystallography and Structural Analysis

  • Crystal Structure Studies : Research has been conducted on the crystal structure of various complexes involving disodium 1,5-naphthalenedisulfonate, contributing to the field of crystallography and materials science (Guan Le, 2014).

Safety And Hazards

Disodium 1,5-naphthalenedisulfonate may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

disodium;naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSZNSDQUQYJCY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041255
Record name 1,5-Naphthalenedisulfonic acid, disodium salt
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Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Beige hygroscopic powder; [Sigma-Aldrich MSDS]
Record name 1,5-Naphthalenedisulfonic acid, sodium salt (1:2)
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Record name 1,5-Naphthalenedisulfonic acid, disodium salt
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Product Name

Disodium 1,5-naphthalenedisulfonate

CAS RN

1655-29-4
Record name Disodium 1,5-naphthalenedisulfonate
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Record name 1,5-Naphthalenedisulfonic acid, sodium salt (1:2)
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Record name 1,5-Naphthalenedisulfonic acid, disodium salt
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Record name Disodium naphthalene-1,5-disulphonate
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Record name DISODIUM 1,5-NAPHTHALENEDISULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 1,5-naphthalenedisulfonate
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Disodium 1,5-naphthalenedisulfonate
Reactant of Route 4
Disodium 1,5-naphthalenedisulfonate
Reactant of Route 5
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Reactant of Route 6
Disodium 1,5-naphthalenedisulfonate

Citations

For This Compound
53
Citations
CH Chen, J Cai, XL Feng, XM Chen - Journal of chemical crystallography, 2001 - Springer
Four nickle(II) 1,5-naphthalenedisulfonate (1,5nds) complexes, namely [Ni(H 2 O) 6 ] (1,5nds) (1), trans-[Ni(en) 2 (H 2 O) 2 ](1,5nds)·2H 2 O (2), [Ni(tren)(H 2 O) 2 ](1,5nds)·H 2 O (3), and …
Number of citations: 38 link.springer.com
J Cai, CH Chen, CZ Liao, XL Feng… - … Section B: Structural …, 2001 - scripts.iucr.org
Seven Group 1 and Group 2 1,5-naphthalenedisulfonates (1,5-nds) have been synthesized and structurally characterized by single-crystal X-ray diffraction, IR spectroscopy and thermal …
Number of citations: 76 scripts.iucr.org
VS Sergienko, TV Koksharova… - Russian Journal of …, 2019 - Springer
Coordination compounds of nickel(II) and copper(II) 1,5-naphthalenedisulfonates with nicotinamides, [Ni(L) 2 (H 2 O) 4 ](Nds) · 3H 2 O (I) and [Cu(L) 2 (H 2 O) 4 ](Nds) (II) (L = …
Number of citations: 2 link.springer.com
KF Han, HY Chen, ZM Wang - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the title compound, [Co(C13H14N2)2(H2O)4](C10H6O6S2)·H2O, the CoII ion, which lies on a centre of symmetry, is coordinated by two N atoms from two 1,3-di-4-pyridylpropane (…
Number of citations: 2 scripts.iucr.org
T Yokoyama, Y Tsuchiya, G Murakami, M Zenki - Analytical sciences, 2006 - jstage.jst.go.jp
It is well known that aromatic rings of aromatic compounds produce stacking of π–π interaction themselves. There are only some reports concerning the π–π interaction of aromatic ions, …
Number of citations: 4 www.jstage.jst.go.jp
M Wang, J Zhou - Soft Matter, 2019 - pubs.rsc.org
Molecular recognition based on cationic water-soluble pillar[n]arenes shows considerable advantages in their application in biological and environmental systems, such as excellent …
Number of citations: 12 pubs.rsc.org
YL Zhao, HY Zhang, M Wang, HM Yu… - The Journal of Organic …, 2006 - ACS Publications
Two β-cyclodextrin (β-CD) derivatives bearing steroid groups (1 and 2) were synthesized by the condensation of mono(6-aminoethylamino-6-deoxy)-β-CD with cholic acid and …
Number of citations: 24 pubs.acs.org
PG Simonson, DJ Pietrzyk - Journal of Chromatography A, 1993 - Elsevier
Acetylated amino acids (Nac-AA) are separated as anions on a reversed stationary phase from a mobile phase containing a quaternary ammonium (R 4 N + ) salt as a mobile phase …
Number of citations: 3 www.sciencedirect.com
L Wang, GF Li, M Liu, D Deng, Y Pei, X Wang - Inorganic Chemistry …, 2013 - Elsevier
A new 1-D coordination polymer, {[Pb(Phen)(1,5-nds)(H 2 O) 2 ]·H 2 O} n (1), was constructed from 1,5-naphthalenedisulfonate (1,5-nds), 1,10-phenanthroline (Phen) and Pb(CH 3 COO…
Number of citations: 9 www.sciencedirect.com
X Zeng, S Moon, S Bruckenstein… - Analytical chemistry, 1998 - ACS Publications
XPS provides answers to two significant issues that arise in studying electroactive polymers. First, what fraction of possible charge centers participates in the redox process? Second, …
Number of citations: 12 pubs.acs.org

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